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Introduction

The lipidoid 306Oi10 has emerged as a highly potent and efficient vehicle for the in vivo

delivery of nucleic acids. Its unique branched-tail structure facilitates the formation of stable

lipid nanoparticles (LNPs) that can encapsulate and protect delicate cargo such as messenger

RNA (mRNA) and single-guide RNA (sgRNA). These 306Oi10-formulated LNPs have

demonstrated exceptional efficacy in mediating gene expression and editing, particularly in

hepatocytes, making them a valuable tool for therapeutic development and functional genomics

research, including CRISPR-based screening applications.

This document provides detailed application notes and protocols for the use of 306Oi10 in

CRISPR-related experiments, with a focus on its application in delivering CRISPR-Cas9

components for targeted gene editing and its potential use in CRISPR screening.

Data Presentation: Performance of 306Oi10 LNPs
The following tables summarize the quantitative data on the performance of 306Oi10 LNPs

from various studies.

Table 1: In Vivo Biodistribution of 306Oi10 LNPs
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Delivery Route Organ
Percentage of Total
Signal

Reference

Intravenous Liver 98.6% [1]

Intravenous Spleen Not specified

Intravenous Pancreas Not specified

Intraperitoneal Pancreas 14.7% [1]

Table 2: Transfection Efficiency of 306Oi10 LNPs in Liver Cells

Cell Type Transfection Efficiency Reference

Hepatocytes 86-88% [2]

Kupffer Cells 86-88% [2]

Endothelial Cells 86-88% [2]

Table 3: Comparative Potency of 306Oi10 LNPs for mRNA Delivery

LNP Formulation
Relative Luciferase
Expression (vs.
C12-200)

Relative Luciferase
Expression (vs.
DLin-MC3-DMA)

Reference

306Oi10 >20-fold higher >3-fold higher [2]

DLin-MC3-DMA Not applicable Not applicable [2]

C12-200 Not applicable Not applicable [2]

Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key pathways and workflows associated with 306Oi10-

mediated CRISPR-Cas9 delivery and its application in a screening context.
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Caption: Workflow of 306Oi10 LNP-mediated CRISPR-Cas9 delivery and gene editing.
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Hypothetical CRISPR Screen Workflow with 306Oi10 LNPs
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Caption: A hypothetical workflow for an in vivo CRISPR screen using 306Oi10 LNPs.
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Experimental Protocols
Protocol 1: Formulation of 306Oi10 LNPs for CRISPR-Cas9 Delivery

This protocol describes the preparation of 306Oi10 LNPs encapsulating Cas9 mRNA and a

specific sgRNA.

Materials:

306Oi10 lipidoid

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

Cholesterol

PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene

glycol)-2000])

Cas9 mRNA

sgRNA

Ethanol

Citrate buffer (pH 3.0)

Phosphate-buffered saline (PBS, pH 7.4)

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

Lipid Stock Preparation:

Prepare a stock solution of 306Oi10, DSPC, cholesterol, and PEG-DMG in ethanol at a

molar ratio of 50:10:38.5:1.5.

Nucleic Acid Preparation:
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Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).

LNP Formulation:

Set up the microfluidic mixing device according to the manufacturer's instructions.

Load the lipid solution in ethanol into one syringe and the nucleic acid solution in citrate

buffer into another syringe.

Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g.,

3:1 aqueous:ethanolic).

Dialysis and Concentration:

Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove

ethanol and exchange the buffer.

Concentrate the LNP solution to the desired concentration using a centrifugal filter unit.

Characterization:

Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs

using dynamic light scattering (DLS).

Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dye-

based assay (e.g., RiboGreen).

Protocol 2: Hypothetical In Vivo CRISPR Screen Using 306Oi10 LNPs

This protocol outlines a conceptual workflow for conducting a pooled, in vivo CRISPR knockout

screen in the liver using 306Oi10 LNPs to deliver a genome-wide sgRNA library.

1. Preparation of 306Oi10-sgRNA Library LNPs:

Formulate 306Oi10 LNPs encapsulating Cas9 mRNA and a pooled sgRNA library following

the procedure in Protocol 1. The library should have sufficient representation of each sgRNA.

2. In Vivo Delivery:
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Administer the 306Oi10-sgRNA library LNPs to a cohort of animals (e.g., mice) via

intravenous injection. The dosage should be optimized to achieve high transfection efficiency

in the target organ (liver) with minimal toxicity.

3. Application of Selective Pressure:

After a sufficient period for gene editing to occur (e.g., 7-14 days), apply a selective pressure

relevant to the biological question of interest. This could involve, for example, treatment with

a drug or exposure to a specific diet.

4. Sample Collection and Processing:

At the end of the selection period, euthanize the animals and harvest the target organ (liver).

Isolate hepatocytes from the liver tissue using collagenase perfusion.

5. Analysis of sgRNA Representation:

Extract genomic DNA from the isolated hepatocytes.

Amplify the sgRNA sequences from the genomic DNA using PCR with primers flanking the

sgRNA integration site.

Perform next-generation sequencing (NGS) on the amplified sgRNA library.

Analyze the sequencing data to determine the relative abundance of each sgRNA in the

selected cell population compared to a control population (e.g., pre-selection or vehicle-

treated).

6. Hit Identification and Validation:

Identify sgRNAs that are significantly enriched or depleted in the selected population. These

represent candidate genes that, when knocked out, confer a fitness advantage or

disadvantage under the applied selective pressure.

Validate the identified hits using individual sgRNAs in further in vitro and in vivo experiments.
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Disclaimer: This document provides a general framework and hypothetical protocols.

Researchers should optimize these protocols for their specific experimental needs and adhere

to all relevant institutional and safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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